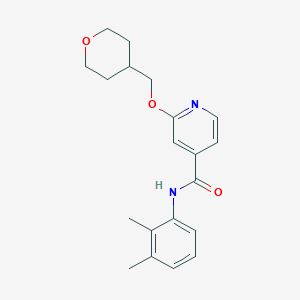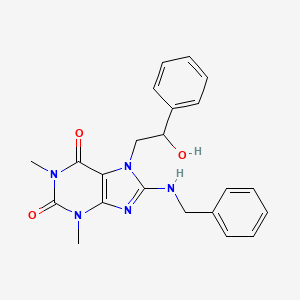
N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound, also known as DPI, is a potent inhibitor of NADPH oxidase, an enzyme that plays a crucial role in the production of reactive oxygen species (ROS) in cells.
Mecanismo De Acción
N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide exerts its inhibitory effect on NADPH oxidase by binding to the enzyme's flavin-containing subunit, which prevents the transfer of electrons to oxygen and thus inhibits ROS production. This mechanism of action has been confirmed by various biochemical and biophysical studies.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the proliferation and migration of cancer cells, reduce inflammation and oxidative stress in cardiovascular diseases, and protect against neuronal damage in neurodegenerative disorders. However, the exact mechanisms underlying these effects are still not fully understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is its high potency and specificity as an inhibitor of NADPH oxidase. This makes it a valuable tool for studying the role of ROS in various cellular processes. However, this compound also has some limitations for lab experiments, including its relatively high cost and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide. One area of interest is the development of more potent and selective inhibitors of NADPH oxidase, which could have potential therapeutic applications in various diseases. Another area of research is the investigation of the mechanisms underlying this compound's effects on cancer cells, cardiovascular diseases, and neurodegenerative disorders. Additionally, the development of new methods for delivering this compound to specific tissues or cells could enhance its therapeutic potential.
Métodos De Síntesis
The synthesis method of N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide involves the reaction of 2,3-dimethylbenzoyl chloride with isonicotinic acid in the presence of triethylamine to form the corresponding acid chloride. This intermediate is then reacted with tetrahydro-2H-pyran-4-ol in the presence of potassium carbonate to form the desired compound, this compound.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide has been extensively studied for its potential applications in scientific research. It is primarily used as a potent inhibitor of NADPH oxidase, which makes it a valuable tool for studying the role of ROS in various cellular processes. This compound has been used to investigate the involvement of ROS in a wide range of physiological and pathological conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-4-3-5-18(15(14)2)22-20(23)17-6-9-21-19(12-17)25-13-16-7-10-24-11-8-16/h3-6,9,12,16H,7-8,10-11,13H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAASTUCDYDMXSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=NC=C2)OCC3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-methylbenzoate](/img/structure/B2420395.png)
![3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2420396.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B2420400.png)

![Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2420403.png)

![Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2420405.png)